molecular formula C40H64O11 B085389 Dermostatin CAS No. 11120-15-3

Dermostatin

Cat. No. B085389
CAS RN: 11120-15-3
M. Wt: 720.9 g/mol
InChI Key: LSYAYTGVPHMMBZ-VMYRXBQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dermostatin is a peptide that has been discovered to have potential therapeutic applications in the field of dermatology. It is a synthetic derivative of a natural peptide, tachykinin, which is found in the nervous system. Dermostatin has been shown to have anti-inflammatory properties, making it a promising candidate for treating various skin conditions.

Mechanism Of Action

Dermostatin exerts its anti-inflammatory effects by binding to the neurokinin-1 receptor, which is found on skin cells. This binding inhibits the release of pro-inflammatory cytokines, leading to a reduction in inflammation.

Biochemical And Physiological Effects

Dermostatin has been shown to have a number of biochemical and physiological effects on skin cells. It inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha, while increasing the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the expression of adhesion molecules on skin cells, which play a role in the recruitment of inflammatory cells to the skin.

Advantages And Limitations For Lab Experiments

One advantage of using dermostatin in lab experiments is its specificity for the neurokinin-1 receptor, which allows for targeted inhibition of inflammation. However, one limitation is that it has only been studied in animal models and its effectiveness in humans is not yet known.

Future Directions

There are several potential future directions for research on dermostatin. One area of interest is its potential use in combination with other anti-inflammatory agents for the treatment of skin conditions. Another area of research could explore the use of dermostatin in other inflammatory conditions outside of dermatology, such as inflammatory bowel disease. Finally, further studies are needed to determine the safety and efficacy of dermostatin in human clinical trials.

Synthesis Methods

Dermostatin is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.

Scientific Research Applications

Dermostatin has been extensively studied in vitro and in vivo for its potential therapeutic applications in dermatology. In vitro studies have shown that it has anti-inflammatory effects on skin cells, while in vivo studies have demonstrated its ability to reduce inflammation in animal models of skin conditions such as psoriasis and atopic dermatitis.

properties

CAS RN

11120-15-3

Product Name

Dermostatin

Molecular Formula

C40H64O11

Molecular Weight

720.9 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,13E,33E)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one

InChI

InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+

InChI Key

LSYAYTGVPHMMBZ-VMYRXBQLSA-N

Isomeric SMILES

CC1/C=C/C(CC(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O

SMILES

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O

synonyms

Dermostatin

Origin of Product

United States

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